molecular formula C12H13N5 B2756847 4-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine CAS No. 879615-87-9

4-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine

Numéro de catalogue: B2756847
Numéro CAS: 879615-87-9
Poids moléculaire: 227.271
Clé InChI: LGILJKNUTIFEBG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Compound Overview: 4-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine (CAS No: 879615-87-9) is a chemical compound with the molecular formula C12H13N5 and a molecular weight of 227.27 g/mol . It is a synthetic organic molecule featuring a 1,3,5-triazine ring core, a common scaffold in medicinal and agrochemical research, which is substituted at the 4-position with a 3,4-dihydroquinoline group and at the 2-position with an amine group . Research Value and Potential Applications: The 1,3,5-triazine core is a nitrogen-rich aromatic ring known for its electron-deficient nature, making it a versatile building block and a key pharmacophore in the development of active molecules . Derivatives of 1,3,5-triazine are extensively investigated for various applications, including use as coupling reagents in peptide synthesis (e.g., DMTMM) and as core structures in drug discovery . Furthermore, the 3,4-dihydroquinoline moiety is a privileged structure found in numerous biologically active natural products and pharmaceuticals . The specific combination of these two heterocyclic systems in a single molecule makes this compound a promising intermediate for the synthesis and exploration of novel substances with potential bioactivity. Researchers may employ it in constructing compound libraries for high-throughput screening against therapeutic targets or in the rational design of agrochemical agents, inspired by the known activity of related dihydroisoquinolinone derivatives . Handling and Usage: This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Propriétés

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c13-11-14-8-15-12(16-11)17-7-3-5-9-4-1-2-6-10(9)17/h1-2,4,6,8H,3,5,7H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGILJKNUTIFEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC=NC(=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine typically involves the reaction of 3,4-dihydroquinoline derivatives with triazine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures ranging from 80°C to 120°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles such as amines or thiols replace one of the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted triazines.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 4-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine is C₁₂H₁₃N₅, with a molecular weight of 227.26 g/mol. The compound features a triazine ring fused with a dihydroquinoline moiety, which contributes to its biological activity.

Neurodegenerative Diseases

One of the most promising applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer’s Disease (AD). Research indicates that compounds with similar structures can act as dual inhibitors for cholinesterases (ChEs) and monoamine oxidases (MAOs), which are critical in the pathophysiology of AD.

Case Study:
A study focused on the design and synthesis of hybrid compounds incorporating 3,4-dihydroquinolinone and dithiocarbamate functionalities demonstrated that certain derivatives exhibited potent inhibitory activities against AChE and MAOs. The most effective compound from this series showed IC50 values of 0.28 µM for AChE and 0.34 µM for MAO-A, indicating its potential as a multi-targeted agent for AD treatment .

Antitumor Activity

Another significant application is in cancer therapy. The structural components of this compound suggest potential antitumor activity due to their ability to interact with various biological targets.

Case Study:
Research conducted on novel triazine derivatives indicated that modifications to the triazine ring could enhance antitumor properties. Compounds were synthesized and evaluated for their cytotoxic effects on different cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

The biological activities associated with this compound are attributed to its ability to inhibit key enzymes involved in neurotransmitter regulation and cancer cell proliferation.

Inhibition of Cholinesterases

The inhibition of cholinesterases by compounds similar to this compound can lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive function in AD patients.

Anticancer Mechanisms

The anticancer properties may stem from the compound's ability to induce apoptosis in cancer cells or inhibit cell cycle progression through interaction with DNA or other cellular targets.

Research Findings Summary Table

Application AreaKey FindingsReferences
Neurodegenerative DiseasesPotent inhibition of AChE and MAOs; effective in crossing the blood-brain barrier
Antitumor ActivityCytotoxic effects on various cancer cell lines; structure-activity relationship established

Mécanisme D'action

The mechanism of action of 4-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Substituent Variations and Physicochemical Properties

Table 1: Key Structural Analogs and Their Properties

Compound ID/Name Substituents (Position 4/6) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Biological Activity Notes
4-(3,4-Dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine (Target Compound) 3,4-Dihydroquinoline (4), -NH₂ (2) Not Explicit ~265 (estimated) Not Reported Not Reported Antileukemic potential inferred
9{6,17} : 6-(3,4,5-Trimethoxyphenyl)-4-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,5-triazin-2-amine 3,4-Dihydroisoquinoline (4), 3,4,5-Trimethoxyphenyl (6) C₂₁H₂₁N₅O₃ 391.43 198–199 38 Antileukemic activity studied
9{7,3} : 6-(4-Fluorophenyl)-4-(indolin-1-yl)-1,3,5-triazin-2-amine Indoline (4), 4-Fluorophenyl (6) C₁₇H₁₄FN₅ 307.32 195–196 26 Moderate yield, structural diversity
CAS 879615-84-6 : 4-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine 2,3-Dihydroindole (4) C₁₁H₁₁N₅ 213.24 Not Reported Discontinued Similar triazine core, discontinued
4-(1-Bromoethyl)-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine 3,4-Dihydroquinoline (4), 1-Bromoethyl (6) C₁₄H₁₆BrN₅ 334.22 Not Reported Not Reported Higher logP (3.72), bromine enhances lipophilicity

Key Observations :

  • Substituent Impact on Properties: Electron-withdrawing groups (e.g., trifluoromethyl in 9{7,11}) increase molecular weight and may enhance binding affinity . Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in 9{6,17}) reduce synthetic yield (38%) compared to simpler aryl groups .

Commercial Availability and Research Use

  • The target compound and its analogs (e.g., CAS 879615-84-6 ) are often discontinued or available only in small quantities, highlighting challenges in procurement .

Activité Biologique

4-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine, with the CAS number 879615-87-9, is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

The compound features a quinoline moiety fused with a triazine ring, which contributes to its unique chemical properties. The molecular formula is C12H13N5C_{12}H_{13}N_{5} with a molecular weight of approximately 227.27 g/mol. Its structure can be represented as follows:

IUPAC Name 4(3,4dihydro2Hquinolin1yl)1,3,5triazin2amine\text{IUPAC Name }4-(3,4-dihydro-2H-quinolin-1-yl)-1,3,5-triazin-2-amine

Key Properties

PropertyValue
Molecular FormulaC₁₂H₁₃N₅
Molecular Weight227.27 g/mol
CAS Number879615-87-9
Boiling Point475.2 ± 38.0 °C (Predicted)

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3,4-dihydroquinoline derivatives with triazine derivatives. Common synthetic routes include:

  • Base-Catalyzed Reactions : Utilizing sodium hydride or potassium carbonate in aprotic solvents such as DMF or DMSO at elevated temperatures (80°C to 120°C).
  • Industrial Production : Employing continuous flow reactors for consistent quality and yield enhancement through optimized reaction conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds containing quinoline and triazine moieties possess significant antimicrobial properties. For instance, derivatives of quinoline have been noted for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The specific activity of this compound in this regard is still under investigation but suggests potential applications in treating infections.

Enzyme Inhibition

The compound is being explored for its role as an enzyme inhibitor. For example:

  • Acetylcholinesterase (AChE) Inhibition : A related study on 3,4-dihydroquinolinone derivatives demonstrated potent inhibition against AChE with IC50 values around 0.28 µM . This suggests that similar compounds may exhibit comparable inhibitory effects.

Anticancer Properties

Preliminary studies suggest that compounds with the triazine and quinoline structure may exhibit anticancer activity by modulating pathways involved in cell proliferation and apoptosis. Further research is needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Neuroprotective Effects : Research on hybrid compounds combining quinoline derivatives with dithiocarbamate moieties revealed significant neuroprotective effects and the ability to cross the blood-brain barrier (BBB), indicating potential for treating neurodegenerative diseases .
  • Toxicity Assessments : Toxicity studies indicated that certain derivatives were non-toxic at concentrations lower than 12.5 µM in cell lines and showed no acute toxicity in animal models at high doses (2500 mg/kg) .

Q & A

Q. What are the recommended synthetic routes for 4-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization or electrophilic substitution. For example, similar triazine derivatives are synthesized via refluxing intermediates (e.g., 2-imino-4-thiobiuret) with aldehydes in acidic conditions (e.g., concentrated H₂SO₄) . Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., ethanol) improve solubility and reaction homogeneity .
  • Temperature control : Reflux conditions (~80–100°C) are often required to drive cyclization .
  • Catalyst/base use : Triethylamine is effective for neutralizing HCl byproducts in substitution reactions .
    Post-synthesis purification via crystallization (e.g., ethanol/water mixtures) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons in the dihydroquinoline moiety and triazine ring) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for verifying substituent positions .
  • Infrared (IR) spectroscopy : Detects functional groups like -NH₂ (stretching ~3300–3500 cm⁻¹) and C=N (triazine ring vibrations ~1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Systematic optimization involves:
  • Design of Experiments (DoE) : Vary parameters like solvent polarity, temperature, and reaction time to identify optimal ranges .
  • Catalyst screening : Test bases (e.g., NaOH vs. triethylamine) to minimize side reactions .
  • In-situ monitoring : Use HPLC or TLC to track intermediate formation and adjust conditions dynamically .
    For example, increasing ethanol concentration during reflux improved yields of analogous triazinthiones by 15–20% .

Q. What strategies are effective for analyzing the electrochemical behavior of this compound in redox studies?

  • Methodological Answer : Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are preferred:
  • Electrode selection : Glassy carbon electrodes provide stable redox profiles for triazine derivatives .
  • Supporting electrolyte : Use 0.1 M TBAP (tetrabutylammonium perchlorate) in acetonitrile to enhance conductivity .
  • Scan rate variation : Determine electron transfer mechanisms (reversible vs. irreversible) by analyzing peak current vs. scan rate .
    Comparative studies with methylsulfanyl-substituted triazines reveal shifts in reduction potentials due to electron-donating/withdrawing groups .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize substituents (e.g., chloro or methyl groups) that improve binding .
  • QSAR models : Corrogate structural features (e.g., logP, polar surface area) with activity data from analogs like 3,4-dihydroquinoline (antidepressant effects) .

Q. How can contradictions between experimental and computational data on reaction mechanisms be resolved?

  • Methodological Answer :
  • Reaction path sampling : Use quantum chemical calculations (e.g., NEB method) to identify transition states and compare with experimental kinetic data .
  • Isotopic labeling : Track atom-specific pathways (e.g., ¹⁵N labeling in triazine rings) to validate mechanistic hypotheses .
  • Multi-technique validation : Combine computational IR spectra with experimental data to resolve discrepancies in intermediate identification .

Q. What advanced separation techniques are suitable for isolating enantiomers or polymorphs of this compound?

  • Methodological Answer :
  • Chiral chromatography : Use cellulose-based chiral stationary phases (CSPs) to resolve enantiomers .
  • Crystallization screening : Explore solvent/anti-solvent pairs (e.g., DCM/heptane) to isolate metastable polymorphs .
  • Membrane filtration : Employ nanofiltration membranes with tailored pore sizes for size-selective separation of derivatives .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.